(1H-imidazol-2-ylmethyl)methyl(3-phenylbutyl)amine
Overview
Description
The compound is an imidazole derivative. Imidazole is a heterocyclic aromatic organic compound. It’s a 5-membered planar ring, which includes two nitrogen atoms at non-adjacent positions. Imidazole is a key component of many important biological molecules, including histidine and histamine .
Synthesis Analysis
Imidazoles can be synthesized using several methods. One of the most common methods is the Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and primary amine .Molecular Structure Analysis
The molecular structure of imidazoles involves a five-membered ring with two non-adjacent nitrogen atoms. The presence of nitrogen in the ring leads to significant resonance stabilization, which contributes to the aromaticity of the imidazole ring .Chemical Reactions Analysis
Imidazoles are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, making them versatile in chemical synthesis. They can undergo N-alkylation, N-arylation, and many other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific imidazole derivative would depend on its exact structure. Generally, imidazoles are relatively stable compounds. They are often solids at room temperature, and many have high melting points due to the stability provided by the aromatic ring .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research into imidazole derivatives are vast. Given their presence in many biologically active compounds, they are often the subject of medicinal chemistry research. New methods of synthesizing imidazole derivatives, as well as new potential applications for these compounds in medicine and industry, are continually being explored .
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-3-phenylbutan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-13(14-6-4-3-5-7-14)8-11-18(2)12-15-16-9-10-17-15/h3-7,9-10,13H,8,11-12H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBSUTQSAXZBRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)CC1=NC=CN1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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